

An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Allyloxy)aniline

Cat. No.: B049392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for **2-(allyloxy)aniline**, a valuable intermediate in organic synthesis and drug discovery. The core of this methodology revolves around the selective O-allylation of 2-aminophenol, a process achieved through a robust three-step sequence involving protection, etherification, and deprotection. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic and experimental workflows.

Introduction

2-(Allyloxy)aniline serves as a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of both a nucleophilic amino group and a versatile allyl group makes it a desirable precursor for further chemical transformations. The most common and efficient synthesis route involves the temporary protection of the more nucleophilic amino group of 2-aminophenol to facilitate the selective allylation of the hydroxyl group. This guide focuses on a well-established method utilizing benzaldehyde as an inexpensive and effective protecting group.

Synthesis Pathway Overview

The synthesis of **2-(allyloxy)aniline** from 2-aminophenol is typically accomplished via a three-step process:

- **Protection of the Amino Group:** The amino group of 2-aminophenol is protected by condensation with benzaldehyde to form an N-benzylidene imine. This step prevents the undesired N-allylation in the subsequent step.
- **O-Allylation (Williamson Ether Synthesis):** The hydroxyl group of the protected 2-aminophenol is then subjected to a Williamson ether synthesis using allyl bromide in the presence of a base.
- **Deprotection of the Amino Group:** The N-benzylidene protecting group is removed by acidic hydrolysis to yield the final product, **2-(allyloxy)aniline**.

This synthetic approach is efficient and provides good overall yields.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of **2-(allyloxy)aniline** and its intermediates.

Table 1: Reaction Yields

Step	Reaction	Product	Reported Yield (%)
1	Protection	N-Benzylidene-2-aminophenol	Excellent
2	O-Allylation	2-(Allyloxy)-N-benzylideneaniline	82.2 ^[1]
3	Deprotection	2-(Allyloxy)aniline	High

Table 2: Spectroscopic Data

Compound	¹ H NMR (CDCl ₃ , 300 MHz) δ (ppm)	¹³ C NMR (CDCl ₃) δ (ppm)
2-Aminophenol	6.84-6.74 (m, 4H), 4.05 (br s, 3H)	147.0, 137.1, 123.9, 122.9, 120.2, 118.3
N-Benzylidene-2-aminophenol	8.65 (s, 1H), 7.95-7.92 (m, 2H), 7.50-7.47 (m, 3H), 7.30-7.20 (m, 2H), 7.00-6.90 (m, 2H), 5.50 (br s, 1H)	~163, 151, 136, 131.5, 129, 128.5, 127, 120, 119, 116
2-(Allyloxy)-N-benzylideneaniline	8.60 (s, 1H), 7.90-7.80 (m, 2H), 7.50-7.40 (m, 3H), 7.20-6.80 (m, 4H), 6.10 (m, 1H), 5.45 (dd, 1H), 5.30 (dd, 1H), 4.60 (d, 2H)	~162, 152, 147, 136, 133, 131, 129, 128.5, 127, 121, 117.5, 112, 69
2-(Allyloxy)aniline	6.83-6.68 (m, 4H), 6.08 (ddt, J = 17.4, 10.5, 5.4 Hz, 1H), 5.41 (dq, J = 17.4, 1.5 Hz, 1H), 5.28 (dq, J = 10.5, 1.5 Hz, 1H), 4.56 (dt, J = 5.4, 1.5 Hz, 2H), 3.82 (s, 2H) ^[2]	~144.5, 137.1, 133.5, 121.2, 118.9, 117.6, 115.1, 112.0, 69.2

Note: ¹³C NMR data for intermediates are estimated based on typical chemical shifts for similar structures.

Experimental Protocols

The following are detailed experimental protocols for the three-step synthesis of **2-(allyloxy)aniline**.^{[1][2]}

Step 1: Synthesis of N-Benzylidene-2-aminophenol (Protection)

Materials:

- 2-Aminophenol (30 mmol)

- Benzaldehyde (3.18 g, 30 mmol)
- Methanol (80 mL)
- Ethanol for recrystallization

Procedure:

- To a stirred solution of 2-aminophenol (30 mmol) in 80 mL of methanol, add benzaldehyde (3.18 g, 30 mmol).
- Stir the resulting solution at room temperature for 1 hour.
- Remove the solvent in vacuo.
- Recrystallize the residue from ethanol to afford N-benzylidene-2-aminophenol as grey crystals.

Step 2: Synthesis of 2-(Allyloxy)-N-benzylideneaniline (O-Allylation)

Materials:

- N-Benzylidene-2-aminophenol (3 mmol)
- Anhydrous Potassium Carbonate (K_2CO_3) (828 mg, 6 mmol)
- Allyl bromide (3 mmol)
- Acetone (30 mL)
- Celite

Procedure:

- To a stirred solution of N-benzylidene-2-aminophenol (3 mmol) in 30 mL of acetone, add anhydrous potassium carbonate (828 mg, 6 mmol) and allyl bromide (3 mmol).

- Reflux the mixture for 20 hours.
- After cooling to room temperature, filter the inorganic precipitate through a Celite pad.
- Concentrate the filtrate in vacuo to obtain crude 2-(allyloxy)-N-benzylideneaniline, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(Allyloxy)aniline (Deprotection)

Materials:

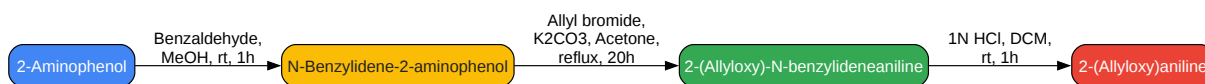
- Crude 2-(Allyloxy)-N-benzylideneaniline from Step 2
- Dichloromethane (10 mL)
- 1N Hydrochloric Acid (HCl) (30 mL)
- Sodium Bicarbonate (NaHCO₃)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- To the crude residue from Step 2, add 10 mL of dichloromethane and 30 mL of 1N HCl.
- Stir the mixture vigorously for 1 hour at room temperature.
- Separate the layers using a separatory funnel.
- Neutralize the aqueous layer with sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Remove the solvent in vacuo to afford **2-(allyloxy)aniline** as a yellowish oil.^[2]

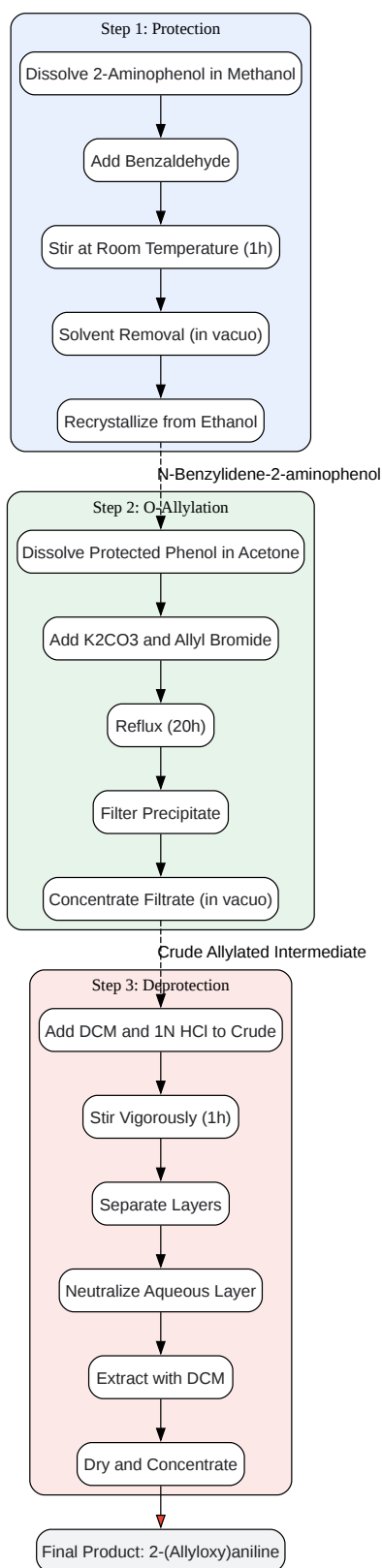
Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.



[Click to download full resolution via product page](#)

Caption: Synthesis Pathway for **2-(Allyloxy)aniline**.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for the Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b049392#synthesis-pathways-for-2-allyloxy-aniline\]](https://www.benchchem.com/product/b049392#synthesis-pathways-for-2-allyloxy-aniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com